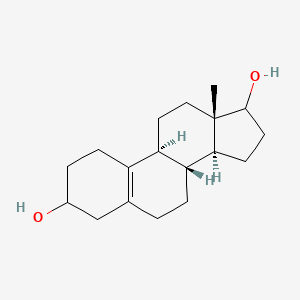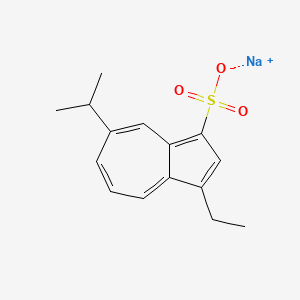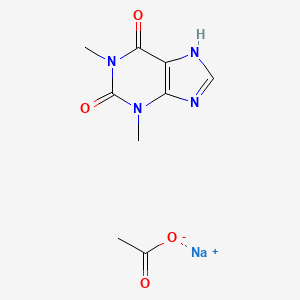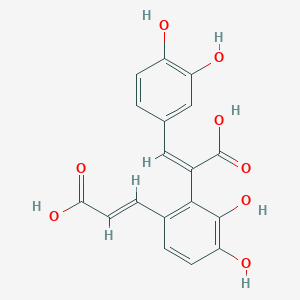
SMND-309
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SMND-309 involves a multi-step process starting from 2-hydroxy-3-methoxybenzaldehyde. The key steps include the conversion of aryl aldehyde into aryl acetic acid for one-carbon extension, Perkin condensation, and Heck coupling for the construction of α,β-unsaturated ester . The overall yield of this synthetic route is approximately 44% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
SMND-309 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
SMND-309 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects in cultured neurons and in models of cerebral ischemia, reducing apoptosis and improving mitochondrial energy metabolism
Cardioprotection: It has been shown to protect against myocardial infarction by reducing oxidative stress and apoptosis in cardiac cells.
Liver Protection: This compound ameliorates liver function and reduces fibrosis in models of liver injury.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines and growth factors.
Wirkmechanismus
SMND-309 exerts its effects through several molecular pathways:
PI3K/Akt/CREB Pathway: It promotes neuron survival by activating the PI3K/Akt/CREB signaling pathway, which enhances cell survival, neural plasticity, and stress resistance.
Antioxidant Activity: It increases the activities of endogenous antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress.
Anti-apoptotic Effects: This compound upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax.
Vergleich Mit ähnlichen Verbindungen
SMND-309 is compared with other derivatives of salvianolic acid B, such as:
Salvianolic Acid A: Known for its antioxidant and anti-inflammatory properties.
Salvianolic Acid C: Exhibits similar neuroprotective effects but with different potency and efficacy.
Lithospermic Acid: Another derivative with cardioprotective and hepatoprotective properties.
This compound stands out due to its higher potency and broader range of protective effects in various biological systems .
Eigenschaften
Molekularformel |
C18H14O8 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(Z)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7- |
InChI-Schlüssel |
OAHRXWZJURTMHG-OEKSYNDNSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C(/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)\C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
Synonyme |
2-(6-(2-carboxyvinyl)-2,3-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)acrylic acid SMND 309 SMND-309 SMND309 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
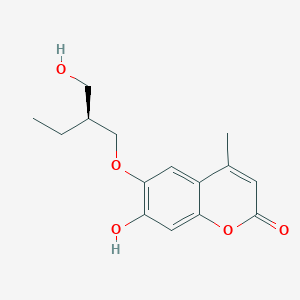
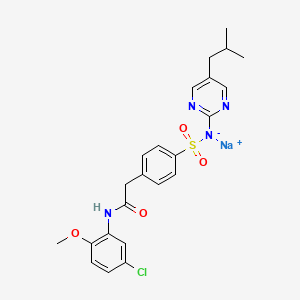
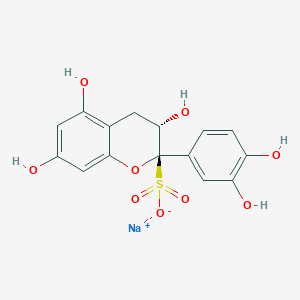
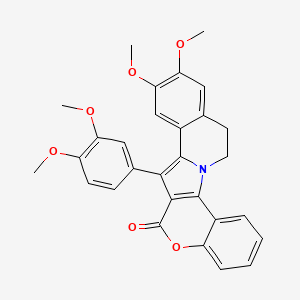
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
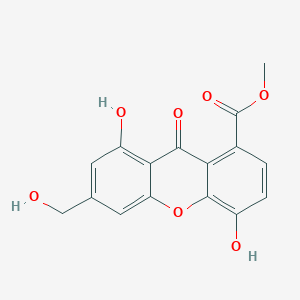

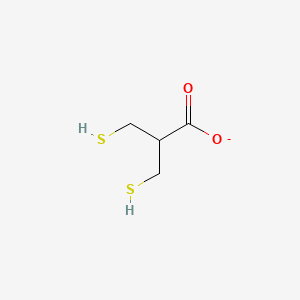
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
